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molecular formula C10H9NS B8623929 4-(3-Methylthiophen-2-yl)pyridine

4-(3-Methylthiophen-2-yl)pyridine

Cat. No. B8623929
M. Wt: 175.25 g/mol
InChI Key: RFTIQVBRBXMYFQ-UHFFFAOYSA-N
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Patent
US08481524B2

Procedure details

A mixture of 2-bromo-3-methylthiophene (5 g, 28.24 mmol), pyridin-4-ylboronic acid (4.2 g, 33.89 mmol), and saturated sodium bicarbonate (70.60 mL of 1.2 M, 84.72 mmol) in DMF (100 mL) was degassed with nitrogen. PdCl2(dppf) (1.239 g, 1.694 mmol) was added and the reaction mixture heated at 90° C. under an atmosphere of nitrogen for 14 hours. After cooling, the mixture was poured into a saturated NaHCO3 solution, which was extracted with EtOAc. The organics were washed with saturated NaHCO3, dried over MgSO4, and the volatiles were removed by evaporation. The residue was purified by medium pressure silica gel chromatography, eluting with 1%-50% EtOAc/hexanes, to afford 4-(3-methylthiophen-2-yl)pyridine (3 g, 61% yield) as slightly yellow oil; 1H NMR (300 MHz, CDCl3): δ 8.54 (dd, J=1.6, 4.5 Hz, 2H), 7.30 (dd, J=1.7, 4.5 Hz, 2H), 7.23 (d, J=5.1 Hz, 1H), 6.88 (d, J=5.1 Hz, 1H) and 2.32 (s, 3H). This compound (3 g, 17.12 mmol) was dissolved in acetonitrile (100 mL) and NBS (3.047 g, 17.12 mmol) was added at RT. The reaction mixture was stirred at RT for 24 hours and the reaction quenched by adding an aqueous solution of Na2SO3 and saturated NaHCO3 solution. The resulting precipitate was collected and washed with water. After drying under high vacuum, 4-(5-bromo-3-methylthiophen-2-yl)pyridine (Compound 1067, 4 g, 92%) was obtained as yellow solid; ESMS (M+H)=254.05; 1H NMR (300 MHz, DMSO-d6): δ 8.74 (dd, J=1.5, 5.0 Hz, 2H), 7.78 (dd, J=1.5, 5.0 Hz, 2H), 7.46 (s, 1H) and 2.46 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.239 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[N:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
70.6 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1.239 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure silica gel chromatography
WASH
Type
WASH
Details
eluting with 1%-50% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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